1-Chloro-2-(propane-1-sulfonyl)benzene

Description

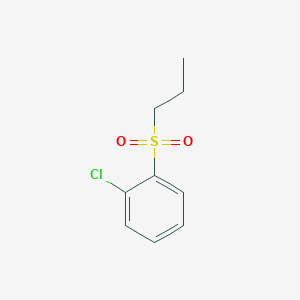

1-Chloro-2-(propane-1-sulfonyl)benzene is a chlorinated aromatic compound featuring a propane-1-sulfonyl group (–SO₂–CH₂CH₂CH₃) at the ortho position relative to the chlorine atom on the benzene ring. The sulfonyl group confers electron-withdrawing properties, influencing reactivity and stability, while the propane chain may enhance lipophilicity compared to shorter alkyl chains .

Properties

IUPAC Name |

1-chloro-2-propylsulfonylbenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClO2S/c1-2-7-13(11,12)9-6-4-3-5-8(9)10/h3-6H,2,7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REZUJFQNSOAMPW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCS(=O)(=O)C1=CC=CC=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00611998 | |

| Record name | 1-Chloro-2-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89265-33-8 | |

| Record name | 1-Chloro-2-(propane-1-sulfonyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00611998 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-2-(propane-1-sulfonyl)benzene can be synthesized through electrophilic aromatic substitution reactions. One common method involves the chlorination of benzene followed by sulfonation with propane-1-sulfonyl chloride under controlled conditions . The reaction typically requires a catalyst such as aluminum chloride (AlCl3) and is carried out at low temperatures to ensure selectivity and yield.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination and sulfonation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced separation techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-2-(propane-1-sulfonyl)benzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, such as nitration, sulfonation, and halogenation.

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles in reactions such as hydrolysis or aminolysis.

Common Reagents and Conditions:

Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used to introduce nitro groups.

Sulfonation: Fuming sulfuric acid (H2SO4) is used to add additional sulfonyl groups.

Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a catalyst like iron (Fe) or aluminum chloride (AlCl3).

Major Products:

Nitration: 1-Chloro-2-(propane-1-sulfonyl)-4-nitrobenzene.

Sulfonation: 1-Chloro-2-(propane-1,3-disulfonyl)benzene.

Halogenation: 1,4-Dichloro-2-(propane-1-sulfonyl)benzene.

Scientific Research Applications

1-Chloro-2-(propane-1-sulfonyl)benzene is used in various scientific research fields:

Mechanism of Action

The mechanism of action of 1-chloro-2-(propane-1-sulfonyl)benzene involves its ability to act as an electrophile in substitution reactions. The chlorine atom and the sulfonyl group make the benzene ring more reactive towards nucleophiles, facilitating various chemical transformations . The molecular targets and pathways involved include interactions with nucleophilic sites on enzymes and proteins, leading to inhibition or modification of their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

1-Chloro-4-(methylsulfonyl)benzene

- Molecular Formula : C₇H₇ClO₂S

- Key Features :

- Methylsulfonyl (–SO₂–CH₃) group at the para position.

- Shorter alkyl chain reduces steric hindrance compared to propane.

- Applications : Industrial intermediates; used in catalysis or polymer synthesis due to its electron-withdrawing para-substituent .

(E)-1-Chloro-2-(2-((2-chlorophenyl)sulfonyl)vinyl)benzene

- Molecular Formula : C₁₄H₉Cl₂O₂S

- Key Features :

- Conjugated vinyl-sulfonyl linkage with a second chlorophenyl group.

- Extended π-system enhances biological activity.

- Applications : Exhibits antioxidant and neuroprotective effects in PC12 cells (EC₅₀: 1.0–2.5 µM) by modifying KEAP1 cysteine residues .

1-Chloro-2-[(4-chlorophenyl)sulfanylmethyl]benzene

- Molecular Formula : C₁₃H₁₀Cl₂S

- Key Features :

- Sulfanyl (–S–) group instead of sulfonyl (–SO₂–).

- Lower oxidation state increases susceptibility to oxidation.

- Applications: Potential use in pesticides or as a precursor for sulfone synthesis .

2-Chloro-1-[isocyano-(toluene-4-sulfonyl)-methyl]benzene

- Molecular Formula : C₁₆H₁₃ClN₂O₂S

- Key Features: Tosyl (–SO₂–C₆H₄–CH₃) and isocyano (–NC) functional groups. High steric demand due to bulky substituents.

- Applications : Synthetic intermediate in photoredox catalysis or cross-coupling reactions .

Comparative Data Table

*CP = chlorophenyl

Key Observations

Alkyl Chain Length: Propane-1-sulfonyl may increase solubility in non-polar solvents compared to methylsulfonyl derivatives, aiding in agrochemical formulations .

Sulfur Oxidation State :

- Sulfanyl (–S–) analogs are more reactive toward oxidation than sulfonyl (–SO₂–) derivatives, impacting stability in storage and synthesis .

Biological Activity

1-Chloro-2-(propane-1-sulfonyl)benzene is a sulfonyl chloride derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a chloro group and a sulfonyl moiety, which are known to enhance biological interactions. The compound's chemical structure is represented as follows:

- Chemical Formula : C9H10ClO2S

- CAS Number : 89265-33-8

Antimicrobial Properties

Research indicates that compounds containing sulfonyl and chloro groups often exhibit significant antimicrobial activity. For instance, studies have shown that similar compounds can effectively inhibit the growth of various bacterial strains, including resistant strains of Escherichia coli and Staphylococcus aureus . The presence of the chloro group is believed to enhance the antibacterial properties by facilitating interactions with bacterial enzymes and proteins.

The mechanism by which this compound exerts its biological effects typically involves:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, disrupting normal cellular functions and leading to cell death.

- Interference with Metabolic Pathways : It can interfere with metabolic pathways essential for bacterial growth, thereby exerting a bactericidal effect .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have highlighted that:

- The sulfonyl group enhances solubility and reactivity, making the compound more bioavailable.

- The chlorine atom significantly contributes to the antimicrobial activity, as evidenced by comparative studies where analogous compounds lacking chlorine showed reduced efficacy .

Case Studies

- Antibacterial Activity : A study evaluated the antibacterial efficacy of various chloro-substituted sulfonamides, including derivatives similar to this compound. The results indicated a minimum inhibitory concentration (MIC) of 5 μM against E. coli, suggesting potent antibacterial properties .

- Antifungal Activity : In another investigation, compounds with similar structural features were tested against fungal strains such as Candida albicans. Results showed MICs ranging from 0.5 to 8 μg/mL, indicating promising antifungal activity .

Comparative Analysis

The following table summarizes the biological activities of this compound along with related compounds:

| Compound | Antibacterial Activity (MIC μM) | Antifungal Activity (MIC μg/mL) |

|---|---|---|

| This compound | 5 | Not reported |

| Sulfonamide Derivative A | 10 | 0.5 |

| Sulfonamide Derivative B | 15 | 8 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.